![molecular formula C24H19FN4O4S B2475105 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine CAS No. 1226454-98-3](/img/no-structure.png)

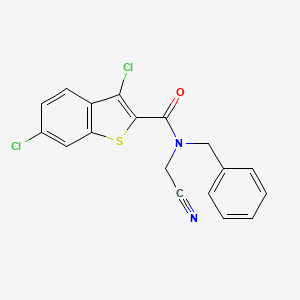

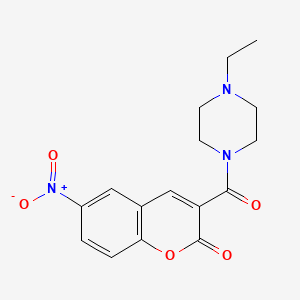

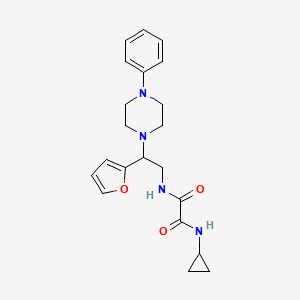

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Flunarizine Synthesis : A study by Shakhmaev et al. (2016) described the synthesis of Flunarizine, a drug used to treat migraines and epilepsy, which involves a process related to the chemical structure of 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Activities

Anti-inflammatory Activity : Ahmed et al. (2017) synthesized compounds related to 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine and evaluated their anti-inflammatory properties, showing promising results in vitro and in vivo (Ahmed, Molvi, & Khan, 2017).

Anticancer Activity : Turov (2020) investigated polyfunctional substituted 1,3-thiazoles, related to this compound, for their anticancer activity, with some showing efficacy against various cancer cell lines (Turov, 2020).

Antimicrobial Activity : Research by Menteşe et al. (2013) and Mishra & Chundawat (2019) on compounds structurally related to 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine indicated potential antimicrobial properties (Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013); (Mishra & Chundawat, 2019).

Luminescent Properties : Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, offering insights relevant to the study of 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine (Gan, Chen, Chang, & Tian, 2003).

Additional Insights

Docking Studies : Balaraju et al. (2019) conducted synthesis and docking studies on a compound structurally similar to 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine, providing insights into its potential molecular interactions (Balaraju, Kalyani, & Laxminarayana, 2019).

Molecular Structure Analysis : Research by Oezbey et al. (1998) on the crystal and molecular structure of a related compound could provide valuable information for understanding the properties of 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine (Oezbey, Kendi, Göker, & Tunçbilek, 1998).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine involves the reaction of 2-methyl-1,3-thiazol-4-amine with 4-(4-chlorobenzoyl)piperazine to form 4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine, which is then reacted with 2-fluorobenzaldehyde to form the final product.", "Starting Materials": [ "2-methyl-1,3-thiazol-4-amine", "4-(4-chlorobenzoyl)piperazine", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Reaction of 2-methyl-1,3-thiazol-4-amine with 4-(4-chlorobenzoyl)piperazine in the presence of a base such as potassium carbonate in DMF to form 4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine.", "Step 2: Reaction of 4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine with 2-fluorobenzaldehyde in the presence of a base such as sodium hydride in DMF to form the final product 1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine." ] } | |

CAS RN |

1226454-98-3 |

Product Name |

1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine |

Molecular Formula |

C24H19FN4O4S |

Molecular Weight |

478.5 |

IUPAC Name |

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O4S/c1-2-32-19-6-4-3-5-17(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3 |

InChI Key |

DNHGLPZJUYBERB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

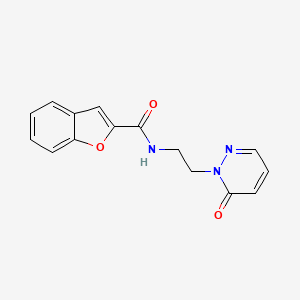

![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)

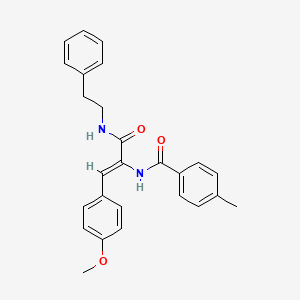

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)

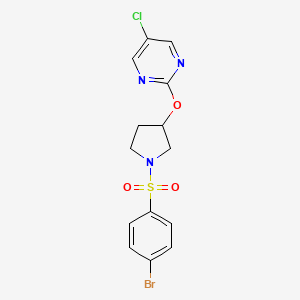

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)

![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)